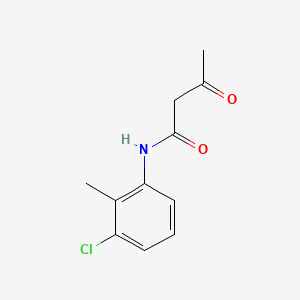

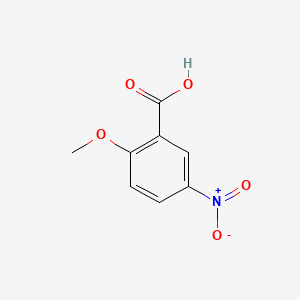

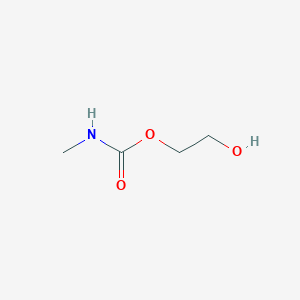

N-(3-氯-2-甲基苯基)-3-氧代丁酰胺

描述

The compound "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" is structurally related to various N-aryl-3-oxobutanamides, which have been the subject of several studies due to their interesting chemical properties and potential applications in synthesis. These compounds typically feature an aryl group attached to an amide functionality, which is itself connected to a 3-oxobutanamide moiety. The presence of halogen atoms, such as chlorine, and substituents like methyl groups, can significantly influence the physical, chemical, and crystallographic properties of these molecules.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-3-oxobutanamides, often involves multi-component reactions that can yield a variety of derivatives. For instance, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to produce a range of heterocyclic compounds, including pyridine and thienopyridine derivatives . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea . These methods highlight the versatility of N-aryl-3-oxobutanamides as precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" has been studied using various techniques. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods, revealing details about conformational discrepancies and crystal packing . The molecular structure of N-(4-Chloro-2-methylphenyl)maleamic acid shows a specific conformation of the N-H bond and the central oxobutenoic acid core twisted out of the plane of the phenyl ring . These studies provide insights into the conformational preferences and stability of such compounds.

Chemical Reactions Analysis

The reactivity of N-aryl-3-oxobutanamides is quite diverse, as evidenced by the numerous reactions they undergo to form various heterocyclic compounds. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form a wide array of derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions often involve cyclization steps and the use of different reagents to introduce various functional groups into the molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl-3-oxobutanamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and the conformation of the amide segment can affect the compound's stability and reactivity . The crystal packing interactions, as well as the electrostatic potential of the molecules, are also important factors that determine the properties of these compounds . The analysis of geometrical parameters can explain the photochemical behavior of related compounds, such as their inertness to photocyclization .

科学研究应用

分子结构分析

- 分子内和分子间氢键: N-(3-氯-2-甲基苯基)-3-氧代丁酰胺在固态中形成分子间氢键,在溶液中被破坏。未检测到分子内关联(Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002)。

化学反应和性质

气相热解动力学

研究了各种N-芳基-3-氧代丁酰胺衍生物(包括N-(3-氯-2-甲基苯基)-3-氧代丁酰胺)的气相热解动力学和机理,揭示了详细的反应速率和活化参数(Malhas, Al-Awadi, & El-Dusouqui, 2007)。

晶体结构特征

对N-(3-氯-2-甲基苯基)-3-氧代丁酰胺的晶体结构进行了研究,显示了特定的C=O键长,表明分子处于酮形式。晶体结构进一步通过N-H...O氢键稳定(Tai, Liu, Liu, & Li, 2005)。

合成应用

合成新化合物

N-(3-氯-2-甲基苯基)-3-氧代丁酰胺已被用作合成各种新化合物的起始物质,包括其与水杨醛和N-苯基硫脲反应,产生N-取代的四氢-2H-2,6-甲烷-1,3,5-苯并噁二唑啉-11-羧酰胺(Gein et al., 2017)。

在多组分反应中的作用

该化合物对5-氨基-3-甲基异噁唑和水杨醛的多组分反应行为产生了意想不到的影响,导致不同的杂环骨架的形成(Tkachenko et al., 2014)。

铑催化反应

它已被用作铑催化的共轭加成反应底物,表现出高的区域和对映选择性。这些反应通过选择性衍生化为不同的目标分子打开了途径(Zigterman et al., 2007)。

分析应用

晶体结构优化

对N-(3,4-二氯苯基)-3-氧代丁酰胺的晶体结构进行了半经验量子化学计算,以研究构象差异和分子内电荷转移相互作用(Jotani, 2012)。

分光光度测定

N-(3-氯-2-甲基苯基)-3-氧代丁酰胺已被用于微量锰(II)的分光光度测定,突出了其在分析化学中的实用性(Biswas & De, 2003)。

安全和危害

The safety and hazards associated with “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, safety data sheets for related compounds provide general safety precautions, such as avoiding contact with skin and eyes, and using personal protective equipment8910.

未来方向

The future directions for the study of “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, the study of related compounds continues to be an active area of research7.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimental studies would be required.

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLAONBKZUTBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942171 | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |

CAS RN |

20139-54-2 | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20139-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)